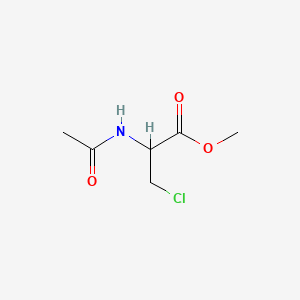

Methyl 2-acetylamino-3-chloropropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335105 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87333-22-0, 18635-38-6, 40026-27-5 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18635-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and properties of Methyl 2-acetylamino-3-chloropropionate"

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-acetylamino-3-chloropropionate

Abstract

This compound (CAS No: 18635-38-6 / 87333-22-0) is a pivotal chiral building block and fine chemical intermediate in the fields of pharmaceutical development, organic synthesis, and advanced materials science.[1][2] Its structure, featuring a chiral center, an ester, a chlorine atom, and an amide linkage, provides significant versatility for constructing more complex molecules.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and established analytical characterization techniques. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, providing researchers and drug development professionals with a robust and scientifically grounded resource.

Introduction and Significance

This compound, also known by synonyms such as N-acetyl-3-chloroalanine methyl ester, is an amino acid derivative that serves as a critical starting material in multi-step organic syntheses.[3][4] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the development of new active ingredients.[5] Furthermore, it has found applications in the electronic chemicals sector, specifically in the formulation of photoresists for semiconductor manufacturing, where it helps to fine-tune material properties like sensitivity and resolution.[5] Understanding its synthesis and properties is therefore crucial for its effective application in these high-technology fields.[1][6]

Physicochemical and Spectroscopic Properties

The compound is typically a white solid under ambient conditions, a characteristic indicated by its melting point.[1][4] Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol makes it highly compatible with a wide range of reaction and purification conditions.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18635-38-6, 87333-22-0 | [3][4] |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][7] |

| Molecular Weight | 179.60 g/mol | [1][3][7] |

| Appearance | White Solid | [1][4] |

| Melting Point | 74-76 °C | [1][4][8] |

| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [4][8] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1][4] |

| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [3] |

| InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N | [3] |

Spectroscopic data is essential for the structural confirmation of the molecule. While specific spectra are proprietary to databases, reference information is available through sources like PubChem, which collate data including ¹³C NMR, GC-MS, and IR spectra.[3]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached via several routes. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent methods are detailed below.

Method 1: Direct Acetylation of Methyl 2-amino-3-chloropropionate

This is a direct and efficient one-step process, particularly suitable when the chiral precursor, methyl 2-amino-3-chloropropionate, is readily available. The core of this reaction is the nucleophilic acyl substitution where the amino group of the starting material attacks the electrophilic carbonyl carbon of an acetylating agent.

-

Causality of Reagent Choice : Acetic anhydride is the preferred acetylating agent. It is highly reactive, and the reaction byproduct, acetic acid, is easily removed. The reaction is typically performed in an inert solvent like diethyl ether to prevent side reactions and facilitate product precipitation.[1][9]

-

Control of Reaction Conditions : The temperature is maintained at 0-5°C during the addition of acetic anhydride.[9] This is a critical control point to manage the exothermic nature of the acylation, preventing potential side reactions and decomposition, thereby ensuring a high yield of the desired N-acetylated product.

Method 2: Multi-step Synthesis from Serine

This pathway is valuable when starting from the readily available and inexpensive amino acid, Serine. It involves a sequence of three key transformations: esterification, chlorination, and acylation.[10]

-

Step A: Esterification : Serine is first converted to its methyl ester. This is a classic Fischer esterification, typically achieved by reacting Serine with methanol in the presence of an acid catalyst.[10][11] This step is crucial to protect the carboxylic acid functional group, preventing it from interfering in the subsequent chlorination step.

-

Step B: Chlorination : The hydroxyl group of the serine methyl ester is substituted with a chlorine atom. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[4][10] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. The use of a catalyst like dimethylformamide (DMF) can accelerate this step.[10]

-

Step C: Acylation : The resulting methyl 2-amino-3-chloropropionate is then acylated using acetic anhydride, as described in Method 1, to yield the final product.[10]

Below is a diagram illustrating the workflow for the synthesis starting from Serine.

Caption: Multi-step synthesis workflow from Serine.

The following diagram illustrates the key mechanistic step of N-acetylation.

Caption: Mechanism of the N-acetylation reaction.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and isolation steps to ensure product integrity.

Protocol 1: Synthesis via Direct Acetylation[9]

-

Preparation : Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a reaction flask equipped with a stirrer.

-

Cooling : Cool the suspension to 0-5°C using an ice bath. This temperature control is vital to moderate the reaction rate.

-

Acetylation : Slowly add 20 mL of acetic anhydride dropwise while maintaining the temperature at 0-5°C. Stir vigorously during the addition.

-

Reaction Progression : Continue stirring for an additional 40 minutes at 0-5°C after the addition is complete.

-

Warming : Slowly warm the reaction mixture to room temperature (15-25°C) and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Isolation : Collect the precipitated white solid product by filtration.

-

Purification : Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and acetic acid.

-

Drying : Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. The reported yield for this procedure is approximately 85%.[9]

Protocol 2: Synthesis from Serine (Conceptual)[4][10]

-

Esterification : React Serine with methanol in the presence of an acid catalyst (e.g., HCl or TMSCl) until the starting material is consumed (monitored by TLC).[11] Remove the solvent under reduced pressure to obtain the serine methyl ester hydrochloride.

-

Chlorination : Treat the serine methyl ester with thionyl chloride, optionally with a catalytic amount of DMF.[4][10] The reaction is typically performed in an inert solvent. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation.

-

Acylation : Dissolve the crude methyl 2-amino-3-chloropropionate in a suitable solvent (e.g., diethyl ether) and perform the acylation with acetic anhydride as detailed in Protocol 1.

-

Work-up and Purification : After the acylation reaction, the final product is isolated by filtration, washed, and dried. Recrystallization may be performed to obtain a product of high purity.[10]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction (H317) and is very toxic to aquatic life with long-lasting effects (H400, H410).[3]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4]

-

Handling : Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[4][12]

Conclusion

This compound is a compound of significant industrial and research interest due to its versatile chemical nature. The synthetic routes, primarily direct acetylation or a multi-step process from serine, are well-established and offer high yields when key parameters like temperature are carefully controlled. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and electronic materials.

References

- The Chemical Properties and Synthesis of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHg_WeCyPkYUHn5hve0Ks5zKRTZsYFjb-PhIZfJQc4CQ_zjwb1RmtiG68qU_i51bjaXO8qU7CPA_bFBw4MuAcNJiHyc1NPu8pJ8Y1jifvKd-O2mqrIdRwDjNU8GLszCIf6btqHDEC0moampYbkuZKvazO3cdFsGS1wnzaI7pLw0B_6SFgJsekQEGySVskxyifhvSO47-RDbVutK9XnFNRUpgmz4g2GaqE1RxfadEE5a_bbO-knhzvX]

- CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt3GFhh4oMLCmhaw45KRopcNeVL9U5P95MjlQUqlUn3r2vD-PL1W2x6A4hUp9rBAECMENCos-7-qkvkg-C8qNEYcs67xHEo876HyDqlidmE0Flw21Ui18mnLoAhD1eknMa9bv7acCs4enpoeQ=]

- Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RzDKaTUWTe0OW9kPBpixEQRdGP7ix0pUimxzHsZ-IWmnOHv2OaqetmxD6mcyWGe3cn7yDYrgUaF-h2rIjo6dDx3oXWT-30baNSqvvi3TSWkMiTs-4BeJW4A3Mici9HnvK57KTGdjG3PbYSsiUEBHNlEMT90boFgYNg-YpGVtqTlW0qCKFffqXCddXIwP]

- This compound. (2024). ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS7R_L2uEj_9J5EU5ShOw4IiLGowHx6i9Tn_ZwLQtBsa-sL5krapJAfely2T9pSaQTZTHJXeA1XxDIDK0R9s33rgEKITWTY0u6xyqsM3Xq5cwJIQXvSlFjsUKhLYBFbmmcygX_7wxILVRyMks_Mxg-7qCDMpuTHnMGUwc5p-w99f4R6g==]

- This compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHetyTDg4jqXg45BNZ8JUVBF6kylYj5yn7jSN8OYiuP-_O2nArjHfx7dcRKw_oB_lzWn1BQKoc1qVu5mpA4sDDAtlQZVccp8EgyiOMjF5wtFfBfT72m1XvF0A4kl8Gd6qiPuVlKxXXjlYjo0KLEJ8rDCtP4UK8Rp8y4ba0Z_ZLGB-jvDJFMOtUyf_sXI3WbhU-Nz-Im7kBllzJ2Ag==]

- This compound | 18635-38-6. (2025). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyr721iIgazSZwZ5j5QCVuKGawR-3hxPMLBmd59PliR5oMS7R2rNlG81Es3KUM4bZcW3q4wi6v7I0zVXFpUu_O9FoiKfIG88ZNPWjCoHuHf9amgN4Xp6RjsrrGH978_75PQJKs8w-bFKsz0vw66eywCZ1_WR_gng_MVs29Ubn_Zw==]

- N-Acetyl-3-chloro-L-alanine methyl ester. (2024). ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43jGcPSgRiFJ4-VT_nGYSjitxBWSsZi2sf8nPKffcM1XmPLjvB2LTeP0GJ26H2zoViErgnJyN5o_RJ-yt6QkUN99nR798GBaeX4hOo_6kRQMF2S-0Vwg9l8pKt1OgEsfY4JKEKF6V0YSwQD1XUprpZF_AOBOE48s2ZXBodxD-H5mFnKDLIg==]

- This compound | CAS#:18635-38-6. (2025). Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs3zf43vTbf8a8WKMjnoMuEbJ4-Z4QT6lsl-nwp7NRRsCV230YtfyYPlvqIC_-JjZ3kG4KIqf8GyVfbyXqGrpu-YcvBof9P213tpyxoYU060twL-UI0X9f8G2Cx_etGo6N2RJwY5gW8BvVv-hThNVN]

- This compound. WorldOfChemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4SQCHGEadyEnAKFLBEJU_Unj3KacCOKKQyMlfVjONsv2NcyyP5Y-HHrbWcghVNXef_cguOSId5IwuDSx-akOGS1RpQzDuQpbNJxEsY0v1odfsuVAfLRJNwo3eOwRl9AcDXaug0wXfoKsFVS5QCkaF8V0d-7WNcEAUf_oL0xV-YhnTsR9_H8aI4K7gO5skxyB]

- Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZSh96jnjAqpMbw1WKfcYC5PUp05v4KaRfwoyq_Xz8e8JRvzFzwI3pXTvllqwHsnpVGiPVarWZvaxXkqd7sVSljqGmB0jIFgRBdbqdMj59AMoz7fxPPxXV1xXqwbQJH_hKIs6o57DQAWaKLhFffBW2DC19PYdYLWIRUA3ZPtNSFfy0-oAmiEbkzyrQUMoj3HpRsQ==]

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules, PMC, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ncKhjFBTNpfVQ-2P6stiNYlsla83-n80iFXi47P4TuvjMBcbe1Wvc0dY1N0YiegxMosxrt4pGCM1-zUiM4s5n1QSTEW3FZ8gzq8igp1IdGv13D-jRlprriiozLCLPi7AsdcFPIGwUWeHqds=]

- N-Acetyl-3-chloro-L-serine methyl ester. Chongqing Chemdad Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErlesYouz3F4EURZrBK9i7sLKr3UNTHiVSS2TvBr5_SduhJzGOZY623TZ8NqdYuCSZStStutAQAmg9QlXg8Yi5y2aPjU6fk0ob8tsCdDevUxvDzbtfpvdlquwmgMCBhkihA4ALvxltGW8dGxmrH14=]

- Applications of this compound in Specialty Chemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Qr7E9tMwumS3TWhdACaMalRwhEgsTnBOEsFfqg-UN6KSZxLcSJVtQygOJ8qHGLfSTi8fJoYo5jR_VagPdfnIFwcDlUTvtUYwe-FTw2QhEexSjd3ktEbCnlj6ldO6auSjYCRmlKjE70Yp4H31lAtJeUxo-ikN0SSVxRBxIQ78e6PsJJy9eJBnDYqwWG6mASmZ6uXhJPUr9AKaaJOxtmcfnMp9nnETGhuKdiVAOmSfr1ynADfeT-2MA-v3Ow==]

- Methyl 2-acetamido-3-chloropropanoate | 87333-22-0. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZROgJcRQa9PGIqVWXQJN-rtz1QaNSdoFD4sok9x3R-pBXuTo7A6f9Rtqqb6lXHeqiwrKqKTvKxZ0b9K-mk56PRNsvr0A_9Q5QDc_zluRgvaCi82VcosHo9NeK_HU_-YBDg0bOijtgwwquphd78RKfPN_0vAa3Q0XG_PbmYuzOIGHA-yvwGOa7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]

- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [ccplantextract.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 18635-38-6 [chemicalbook.com]

- 10. CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google Patents [patents.google.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl-3-chloro-L-serine methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Comprehensive Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of Methyl 2-acetylamino-3-chloropropionate, a versatile chiral building block crucial in various fields of chemical synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications and safety considerations.

Introduction and Strategic Importance

This compound, also known as N-acetyl-3-chloro-alanine methyl ester, is a functionalized amino acid derivative. Its structure, featuring a chiral center, a reactive chlorine atom, an ester, and an amide group, makes it a highly valuable intermediate in stereoselective synthesis.[1] The ability to selectively manipulate these functional groups allows for the construction of complex molecular architectures, positioning it as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty electronic materials like photoresists.[1] This guide aims to provide the foundational knowledge required for its effective synthesis, validation, and application in advanced research and development settings.

Physicochemical Properties and Stereoisomerism

A precise understanding of the compound's properties is fundamental to its application. It is typically a white to off-white solid, soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[1][2]

A critical point of consideration is the compound's stereochemistry. The designation "this compound" can refer to the racemic mixture or one of its specific stereoisomers, each identified by a unique CAS (Chemical Abstracts Service) number. It is imperative for researchers to use the correct CAS number to ensure the procurement and application of the desired stereoisomer.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][4] |

| Molecular Weight | 179.60 g/mol | [1][3][5] |

| Appearance | White to off-white solid/crystalline powder | [1][6][7] |

| Melting Point | 74-80 °C | [1][7] |

| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [6][8] |

| Density | ~1.21 g/cm³ | [6] |

| CAS Number (L-form, (S)-) | 87333-22-0 (Often refers to L- or DL-form) | [3][7][8] |

| CAS Number (D-form, (R)-) | 18635-38-6 | [1][6][9] |

| IUPAC Name (Racemic) | methyl 2-acetamido-3-chloropropanoate | [3] |

| Synonyms | N-acetyl-3-chloro-alanine methyl ester, L-N-Acetyl-β-chloroalanine Methyl Ester | [3][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is commonly achieved from its corresponding amino acid precursor. The following protocol describes a reliable method starting from a serine derivative, which involves chlorination followed by N-acetylation. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

L-Serine methyl ester hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Acetic anhydride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Protocol:

-

Chlorination:

-

Suspend L-Serine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath. Causality: This temperature control mitigates potential side reactions and decomposition from the exothermic reaction.

-

Add thionyl chloride dropwise to the cooled suspension. Vigorous gas evolution (HCl and SO₂) will be observed. Mechanism: The hydroxyl group of serine is converted into a good leaving group (chlorosulfite ester), which is then displaced by the chloride ion.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl 2-amino-3-chloropropionate hydrochloride intermediate.

-

-

N-Acetylation:

-

Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (approx. 2.5 equivalents) to neutralize the hydrochloride salt and catalyze the acetylation. Causality: The free amine is a much stronger nucleophile than its protonated form and is required to attack the acetylating agent.

-

Add acetic anhydride (approx. 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Purpose: These washes remove unreacted base, acetic acid byproducts, and water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure this compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

Diagram of Analytical Workflow

Caption: A multi-technique workflow for analytical characterization.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the methoxy group of the ester (singlet, ~3.7 ppm), the diastereotopic protons of the chloromethyl group (two doublets of doublets, ~3.8-4.0 ppm), the alpha-proton (multiplet, ~4.7 ppm), and the amide proton (doublet, ~6.5-7.5 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the methyl carbons (acetyl and methoxy), the chloromethyl carbon (~45 ppm), the alpha-carbon (~53 ppm), and the two carbonyl carbons (amide and ester, ~170 ppm).[3]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), C=O stretches for the amide and ester (~1740 cm⁻¹ and ~1650 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[3]

Applications in Drug Development and Material Science

This compound is not an end product but a critical starting material. Its utility stems from the ability to use the chloro- and ester- functionalities in further synthetic transformations.

-

Pharmaceutical Synthesis: As a chiral building block, it is used in the synthesis of complex active pharmaceutical ingredients (APIs). The chlorine can be displaced by various nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities in a stereocontrolled manner.

-

Electronic Chemicals: The compound is a key intermediate in the manufacture of specialty chemicals used in the electronics industry.[1] It is particularly valuable in the formulation of photoresists, which are essential for the photolithography process in semiconductor manufacturing.

-

Agrochemicals: Similar to pharmaceuticals, it serves as a precursor for novel pesticides and herbicides where specific stereochemistry is often required for biological activity.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound may cause an allergic skin reaction (H317) and is considered very toxic to aquatic life with long-lasting effects (H400/H410).[3][7] Inhalation and direct contact with skin and eyes should be avoided.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Operations should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion

- This compound CAS 18635-38-6. Home Sunshine Pharma.

- Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3.

- Methyl 2-acetylamino-3-chloropropion

- Methyl 2-acetylamino-3-chloropropion

- Methyl 2-acetylamino-3-chloropropion

- N-Acetyl-3-chloroalanine methyl ester. Echemi.

- N-Acetyl-3-chloro-L-alanine methyl ester - Introduction. ChemBK.

- Methyl 2-(acetylamino)-3-chloropropionate, (R)- | C6H10ClNO3.

- METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-.

- Applications of this compound in Specialty Chemicals. (2025). Google AI Test Kitchen.

- METHYL 2-(ACETYLAMINO)

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound CAS 18635-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)- [drugfuture.com]

An In-Depth Technical Guide: Methyl 2-acetylamino-3-chloropropionate as a Premier Electrophilic Alanine Equivalent

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 2-acetylamino-3-chloropropionate, a versatile and synthetically crucial reagent. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles, strategic applications, and field-proven methodologies that establish this compound as a cornerstone electrophilic alanine equivalent for the synthesis of complex biomolecules and therapeutics.

Introduction: The Concept of Electrophilic Amino Acid Equivalents

In the landscape of chemical biology and medicinal chemistry, the twenty canonical amino acids offer a foundational but limited palette. The strategic introduction of unnatural amino acids (UAAs) into peptides and proteins provides an unparalleled ability to modulate molecular properties, introduce novel functionalities, and develop advanced therapeutics.[1] A key strategy in synthesizing these UAAs is the use of electrophilic amino acid equivalents. These reagents invert the typical nucleophilic character of an amino acid's side chain, transforming it into a reactive site for bond formation with a wide array of nucleophiles.

This compound (Ac-Ala(Cl)-OMe) stands out as a highly stable, accessible, and versatile electrophilic synthon.[2][3] Its structure is elegantly tailored for synthetic utility: the N-acetyl and methyl ester groups provide robust protection for the amine and carboxyl functionalities, while the β-chloro group activates the side chain for nucleophilic substitution, making it an ideal building block for constructing modified alanine derivatives.[2]

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₃ | [2][4][5] |

| Molecular Weight | 179.60 g/mol | [2][4][5] |

| Appearance | White crystalline solid | [2][6][7] |

| Melting Point | 74-76 °C | [2][6] |

| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water | [2][6] |

| CAS Number (L-form) | 18635-38-6 | [2][5][8] |

| CAS Number (DL-racemate) | 87333-22-0 | [4][9][10] |

| CAS Number (D-form) | 327064-63-1 | [11] |

Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a potential skin sensitizer and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood, and measures should be taken to prevent its release into the environment.

Synthesis of the Reagent: A Validated Protocol

The accessibility of Ac-Ala(Cl)-OMe is a key advantage. It is commonly prepared via the N-acetylation of the corresponding β-chloroalanine methyl ester hydrochloride, a straightforward and high-yielding transformation.[2]

Protocol: Synthesis of (R)-Methyl 2-acetylamino-3-chloropropionate

Materials:

-

(R)-Methyl 2-amino-3-chloropropionate hydrochloride

-

Acetic Anhydride (Ac₂O)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend (R)-Methyl 2-amino-3-chloropropionate hydrochloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired product as a white solid.[2]

Workflow Diagram: Synthesis of Ac-Ala(Cl)-OMe

Caption: Synthetic workflow for the N-acetylation of β-chloroalanine methyl ester.

Mechanism of Action: An Electrophilic Alanine Building Block

The synthetic power of Ac-Ala(Cl)-OMe lies in the electrophilic nature of its β-carbon. The electron-withdrawing inductive effect of the chlorine atom renders the attached carbon atom electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a classic Sɴ2 mechanism, resulting in the displacement of the chloride anion and the formation of a new covalent bond at the β-position. The N-acetyl and methyl ester groups remain inert under typical reaction conditions, ensuring that reactivity is precisely directed to the side chain.

Diagram: General Sɴ2 Reactivity

Caption: General mechanism of nucleophilic substitution at the β-carbon.

Synthetic Applications: Building Diverse Alanine Analogs

The true utility of Ac-Ala(Cl)-OMe is demonstrated by its reactivity with a broad spectrum of nucleophiles, enabling the synthesis of a diverse library of non-natural amino acids.

| Nucleophile Class | Example Nucleophile | Resulting Amino Acid Derivative | Significance |

| S-Nucleophiles | Boc-Cys-OH | Lanthionine Precursor | Peptide stapling, synthesis of lantibiotics |

| N-Nucleophiles | Sodium Azide (NaN₃) | β-Azidoalanine | Bioorthogonal chemistry ("click" reactions) |

| N-Nucleophiles | Primary/Secondary Amines | Diaminopropionic Acid Analogs | Modifying peptide charge, metal chelation |

| O-Nucleophiles | Phenols, Alcohols | O-Alkyl/Aryl Serine Analogs | Ether-linked peptidomimetics |

| C-Nucleophiles | Malonates, Organocuprates | Higher Carbon Amino Acids | Novel side-chain architectures |

Application in Drug Development & Peptide Science

The non-natural amino acids synthesized from Ac-Ala(Cl)-OMe are not mere chemical curiosities; they are enabling tools for creating next-generation therapeutics and biological probes.

-

Peptide Stapling and Conformational Constraint: The reaction with a cysteine side chain forms a stable thioether bond (lanthionine). This linkage can be used to "staple" a peptide into a specific secondary structure, such as an α-helix. This conformational locking can dramatically increase the peptide's stability against proteolysis, improve its cell permeability, and enhance its binding affinity to its biological target.[12][13]

-

Bioorthogonal Handles for Bioconjugation: The synthesis of β-azidoalanine introduces a bioorthogonal "handle" into a peptide sequence. This azide group does not react with native biological functionalities but can be selectively modified using copper-catalyzed or strain-promoted "click chemistry".[14] This allows for precise attachment of payloads such as imaging agents, PEG chains (for improved pharmacokinetics), or cytotoxic drugs for antibody-drug conjugates.

-

Targeted Covalent Inhibitors: The electrophilic side chain itself can be leveraged to design targeted covalent inhibitors. By incorporating the chloroalanine moiety into a ligand that binds to a specific protein, the electrophilic center can be positioned to react with a nearby nucleophilic residue (e.g., Cysteine, Histidine, Lysine) in the protein's active site, forming an irreversible covalent bond and leading to potent and durable inhibition.[12][13]

Diagram: From Reagent to Application

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [ccplantextract.com]

- 4. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound, CasNo.18635-38-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. keyorganics.net [keyorganics.net]

- 11. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetically encoding an electrophilic amino acid for protein stapling and covalent binding to native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-acetylamino-3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. Methyl 2-acetylamino-3-chloropropionate, a chiral building block with significant potential in the synthesis of bioactive molecules, demands a thorough and multi-faceted analytical approach for its unambiguous identification and quality control. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the spectroscopic characteristics, offering insights into the molecular structure and the experimental considerations for acquiring high-quality data.

Molecular Structure and Key Functional Groups

This compound (IUPAC name: methyl 2-acetamido-3-chloropropanoate) is a derivative of the amino acid alanine. Its structure, presented in Figure 1, incorporates several key functional groups that dictate its spectroscopic behavior:

-

Amide: The N-acetyl group introduces a secondary amide linkage.

-

Ester: The methyl ester group is a prominent feature.

-

Alkyl Halide: The chlorine atom attached to the β-carbon.

-

Chiral Center: The α-carbon (C2) is a stereocenter, leading to the existence of (R) and (S) enantiomers.

The interplay of these functionalities gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NH (Amide) | 6.0 - 7.5 | Broad Singlet or Doublet | J(H,H) ≈ 7-9 |

| -CH(α) | 4.5 - 5.0 | Multiplet | J(Hα,Hβ), J(Hα,NH) |

| -CH₂(β) | 3.8 - 4.2 | Multiplet | J(Hβ,Hα) |

| -OCH₃ (Ester) | ~3.7 | Singlet | - |

| -COCH₃ (Amide) | ~2.0 | Singlet | - |

Expertise & Experience in Interpretation:

-

The amide proton (-NH) often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. Its coupling to the α-proton can provide conformational information.

-

The α-proton (-CH) is significantly deshielded by the adjacent electronegative nitrogen and the carbonyl group of the ester. Its multiplicity will be a complex pattern due to coupling with the β-protons and the amide proton.

-

The β-protons (-CH₂) are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet (often an ABX system) due to geminal and vicinal coupling. The electronegative chlorine atom causes a downfield shift.

-

The methyl protons of the ester (-OCH₃) and the acetyl group (-COCH₃) are expected to be sharp singlets as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| C=O (Amide) | 169 - 172 |

| -CH(α) | 50 - 60 |

| -CH₂(β) | 45 - 55 |

| -OCH₃ (Ester) | ~52 |

| -COCH₃ (Amide) | ~23 |

Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups in N-acylated amino acid esters.[1][2][3][4] The electron-withdrawing effects of the oxygen, nitrogen, and chlorine atoms are key to these assignments.

Experimental Protocol for NMR Analysis

Trustworthiness through Self-Validating Systems: A robust NMR analysis protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and minimal solvent interference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Pulse sequence: A standard 90° pulse sequence.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Typical spectral width: 0 to 200 ppm.

-

Pulse sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the amide and ester groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Amide) | 3300 - 3250 | Medium | A relatively sharp band for a secondary amide. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H bonds. |

| C=O Stretch (Ester) | ~1740 | Strong | Characteristic strong absorption for an ester carbonyl. |

| C=O Stretch (Amide I) | ~1650 | Strong | Characteristic strong absorption for a secondary amide carbonyl. |

| N-H Bend (Amide II) | ~1550 | Medium | Bending vibration of the N-H bond. |

| C-O Stretch (Ester) | 1250 - 1150 | Strong | Stretching of the C-O single bonds in the ester group. |

| C-Cl Stretch | 800 - 600 | Medium-Weak | In the fingerprint region, can be difficult to assign definitively. |

Expertise & Experience in Interpretation: The presence of two distinct and strong carbonyl peaks is a key diagnostic feature for this molecule, clearly indicating the presence of both an ester and an amide. The position of the N-H stretch can be indicative of hydrogen bonding in the solid state.

Experimental Protocol for Solid-State IR Analysis

Trustworthiness through Self-Validating Systems: Proper sample preparation is crucial for obtaining a high-quality IR spectrum of a solid compound.

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire the IR spectrum of the KBr pellet. A background spectrum of a blank KBr pellet should be run first.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be run first. This method is often quicker and requires less sample preparation than the KBr pellet method.[5]

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

"physical properties of N-acetyl-3-chloroalanine methyl ester"

An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-3-chloroalanine Methyl Ester

Introduction

N-acetyl-3-chloroalanine methyl ester is a modified amino acid derivative that serves as a crucial building block in synthetic organic chemistry. For researchers and professionals in drug development, this compound is of particular interest due to its utility as a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure incorporates a reactive chloromethyl group, an acetyl-protected amine, and a methyl ester, providing multiple avenues for chemical modification.

A thorough understanding of the physicochemical properties of N-acetyl-3-chloroalanine methyl ester is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and synthetic insights to empower scientists in their research and development endeavors. The compound exists as a racemic mixture (DL-form) and as distinct enantiomers (L- and D-forms), which can influence its physical properties.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structure of N-acetyl-3-chloroalanine methyl ester is defined by a three-carbon alanine backbone with key functional modifications.

Caption: Figure 1: Molecular Structure of N-acetyl-3-chloroalanine methyl ester

The core identifying properties of N-acetyl-3-chloroalanine methyl ester are summarized below. It is important to note the specific CAS number when sourcing the material, as it distinguishes between the racemic mixture and the pure enantiomers.

| Property | Value | Source(s) |

| Chemical Name | (±)-Methyl 2-(acetylamino)-3-chloropropionate | [3][4] |

| Synonyms | DL-N-Acetyl-β-chloroalanine methyl ester, N-Acetyl-3-chloroalanine methyl ester | [3][4] |

| Molecular Formula | C₆H₁₀ClNO₃ | [3][4][5][6][7] |

| Molecular Weight | 179.60 g/mol | [3][4][5][7][8] |

| Appearance | White to off-white crystalline powder/solid | [1][3][6][9] |

| CAS Number (DL-form) | 87333-22-0 | [1][3][4][6][7][10] |

| CAS Number (L-form) | 18635-38-6 | [5][8] |

Key Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range often suggests the presence of impurities. There are slight variations in the reported melting points for this compound, which may be attributed to its stereoisomeric form (racemate vs. enantiomer) or the analytical method used.

| Stereoisomer | Reported Melting Point (°C) | Source(s) |

| DL-form | 79 - 80 | [3][4] |

| L-form | 74 - 76 | [1][5][9][11][12] |

| Not Specified | 80 - 83 | [6] |

This difference underscores the importance of stereochemistry in influencing the crystal lattice energy and, consequently, the melting point. The racemic (DL) form may have a different crystal packing than the pure L-enantiomer, leading to a different melting point.

Solubility Profile

The solubility of N-acetyl-3-chloroalanine methyl ester dictates its utility in various reaction and purification solvents. Its polar functional groups (amide, ester) and the nonpolar acetyl and methyl groups give it a balanced solubility profile.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [6] |

| Methanol | Soluble | [1][9][11][12] |

| Dichloromethane (DCM) | Soluble | [1][9][11][12] |

| Ethyl Acetate | Soluble | [1][9][11][12] |

Field Insight: The compound's solubility in common organic solvents like dichloromethane and ethyl acetate makes it highly compatible with standard synthetic chemistry workflows, including reaction setup and chromatographic purification. Its water solubility can be advantageous for certain workup procedures but also necessitates care to avoid hydrolysis of the ester group, particularly under non-neutral pH conditions.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected shifts include a singlet for the acetyl methyl group (~2.0 ppm), a singlet for the ester methyl group (~3.7 ppm), signals for the diastereotopic protons of the chloromethyl group, and a signal for the alpha-proton on the chiral center.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, with characteristic peaks for the carbonyl carbons of the ester and amide groups (typically in the 170-175 ppm range), the chiral alpha-carbon, the chloromethyl carbon, and the two methyl carbons.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying key functional groups. Strong absorption bands are expected for the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretches of the amide and ester (~1740 cm⁻¹ and ~1650 cm⁻¹), and the C-Cl stretch.

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. In techniques like electrospray ionization (ESI-MS), the molecule is expected to be detected as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺, confirming the molecular mass of 179.60.[14]

Caption: Figure 2: Key Functional Groups for Spectroscopy

Other Physical Properties

The following properties are also relevant for process development and safety assessments. The values are primarily based on predictive models but provide useful estimates.

| Property | Predicted Value | Source(s) |

| Density | 1.2 - 1.3 g/cm³ | [1][3][5] |

| Boiling Point | 303.6 - 385.6 °C at 760 mmHg | [3][5][9] |

| Flash Point | 137.4 - 187.0 °C | [3][5][9] |

| Refractive Index | 1.479 | [3] |

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using validated methods. Below are step-by-step protocols for key analyses.

Protocol: Melting Point Determination

Rationale: This protocol ensures an accurate determination of the melting range, a key purity indicator. A slow ramp rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, preventing an artificially high reading.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline N-acetyl-3-chloroalanine methyl ester into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., heat to 55°C for the L-form).

-

Slow Heating Ramp: Once the setpoint is reached, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: Report the result as a melting range (T1 - T2).

Protocol: Solubility Assessment

Rationale: This method provides a quantitative measure of solubility. Stirring ensures that equilibrium is reached between the solid and the solvent. Visual inspection for particulate matter is a simple yet effective way to determine if the dissolution is complete.

-

Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, methanol) to a small, clean glass vial.

-

Initial Addition: Weigh and add a small, known amount of N-acetyl-3-chloroalanine methyl ester (e.g., 5 mg) to the vial.

-

Equilibration: Cap the vial and stir the mixture vigorously using a magnetic stir bar at a constant, controlled temperature (e.g., 25°C) for several minutes.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, continue adding pre-weighed increments of the compound, allowing the mixture to equilibrate after each addition, until a saturated solution is formed (i.e., solid material remains undissolved).

-

Calculation: Calculate the solubility in mg/mL based on the total mass of compound dissolved in the known volume of solvent.

Synthesis, Stability, and Handling

Synthetic Overview

N-acetyl-3-chloroalanine methyl ester is typically synthesized from L- or DL-serine. A common synthetic pathway involves a three-step process, which highlights the compound's origins and potential process-related impurities.[2]

Caption: Figure 3: Common Synthetic Workflow

Expert Insight: The choice of reagents in each step is critical. For instance, using thionyl chloride for both esterification and chlorination is a common industrial approach.[2][15] The final purification by recrystallization is essential to remove any side products or unreacted starting materials, ensuring the high purity required for subsequent synthetic steps.

Chemical Stability and Storage

Given its functional groups, N-acetyl-3-chloroalanine methyl ester has specific stability considerations:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

Reactivity of the Chloride: The primary chloride is a reactive site, susceptible to nucleophilic substitution, which is precisely the feature exploited in its synthetic applications.

For long-term integrity, the compound should be stored in a cool, dry environment. Several suppliers recommend storage at 2-8°C.[9][12][16] It should be kept in a tightly sealed container to protect it from moisture.

Conclusion

N-acetyl-3-chloroalanine methyl ester is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. Its defined melting point serves as a reliable purity benchmark, while its solubility profile offers flexibility in reaction and purification design. A comprehensive understanding of its spectroscopic signature is essential for identity confirmation. For scientists in drug discovery and process development, a firm grasp of these physicochemical characteristics, from melting point and solubility to synthetic origin and stability, is not merely academic—it is a prerequisite for successful and reproducible science.

References

-

CAS Common Chemistry. (n.d.). N-Acetyl-3-chloroalanine methyl ester. Retrieved from [Link][4]

-

ChemBK. (2024). N-Acetyl-3-chloro-L-alanine methyl ester. Retrieved from [Link][1][11]

-

Tradeindia. (n.d.). N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price. Retrieved from [Link][6]

-

LookChem. (n.d.). Cas 87333-22-0, N-Acetyl-3-chloro-L-serine methyl ester. Retrieved from [Link][9]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Acetyl-3-chloro-L-serine methyl ester. Retrieved from [Link][12]

-

Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. Retrieved from [17]

-

Kadaba, P. K. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Retrieved from [Link][15]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from [Link][18]

-

Google Patents. (n.d.). The preparation method of N-acetyl-β-chloro-ALANINE methyl esters. Retrieved from [2]

-

SpectraBase. (n.d.). L-Alanine, N-(chloroacetyl)-, methyl ester. Retrieved from [Link][19]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link][20]

-

NIST WebBook. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. Retrieved from [Link][21]

-

CP Lab Safety. (n.d.). L-N-Acetyl-B-chloroalanine Methyl Ester, min 98%, 1 gram. Retrieved from [Link][8]

-

PubMed Central. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Retrieved from [Link][22]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. Retrieved from [Link][14]

-

PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link][23]

-

Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3). Retrieved from [Link][13]

-

Next Peptide. (n.d.). 87333-22-0 | N-Acetyl-3-chloro-DL-alanine methyl ester. Retrieved from [Link][10]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link][24]

-

Google Patents. (n.d.). Synthetic method of 3-chloro-alanine. Retrieved from [25]

Sources

- 1. chembk.com [chembk.com]

- 2. CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang | Howdor Technology Co., Ltd. [tradeindia.com]

- 7. D,L-N-Acetyl-²-chloroalanine Methyl Ester | CymitQuimica [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Cas 87333-22-0,N-Acetyl-3-chloro-L-serine methyl ester | lookchem [lookchem.com]

- 10. 87333-22-0 | N-Acetyl-3-chloro-DL-alanine methyl ester | Next Peptide [nextpeptide.com]

- 11. chembk.com [chembk.com]

- 12. N-Acetyl-3-chloro-L-serine methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Chloro- D -alanine methyl ester 97 112346-82-4 [sigmaaldrich.com]

- 17. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 21. L-Phenylalanine, N-acetyl-, methyl ester [webbook.nist.gov]

- 22. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

- 25. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

"stability of Methyl 2-acetylamino-3-chloropropionate"

An In-depth Technical Guide to the Stability of Methyl 2-acetylamino-3-chloropropionate

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical and fine chemical development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement; it is the bedrock of robust formulation development, reliable manufacturing processes, and ultimately, product efficacy and safety. This compound (MAACP), a versatile chiral building block, presents a unique combination of functional groups—an ester, an amide, and an alkyl chloride—each with distinct chemical liabilities. This guide provides a deep dive into the stability profile of MAACP, moving beyond simple statements of fact to elucidate the underlying chemical principles and provide a framework for its empirical assessment. Our approach is grounded in the principles of forced degradation, a predictive tool used to understand how a molecule will behave under a variety of stress conditions, thereby enabling the development of stability-indicating analytical methods.

Molecular Profile and Inherent Stability Considerations

This compound (CAS: 18635-38-6) is a white solid with a molecular formula of C6H10ClNO3 and a molecular weight of 179.60 g/mol .[1][2] Its structure is characterized by several key functional groups that dictate its reactivity and, consequently, its stability.

-

Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid.

-

N-acetyl Amide: Generally more stable than the ester, but can undergo hydrolysis under more forceful acidic or basic conditions to yield acetic acid and the parent amino ester.

-

Primary Alkyl Chloride: The chlorine atom is a leaving group, making this position susceptible to nucleophilic substitution reactions. Under basic conditions, elimination to form an unsaturated derivative is also a plausible degradation pathway.

A preliminary assessment suggests that the primary degradation pathways will likely involve hydrolysis of the ester and, to a lesser extent, the amide, along with reactions involving the C-Cl bond. High temperatures are expected to accelerate these processes.[3]

Proposed Degradation Pathways

Understanding the potential chemical transformations MAACP may undergo is critical for designing appropriate stability studies and analytical methods. Based on its structure, we can postulate several key degradation pathways.

2.1 Hydrolytic Degradation

Hydrolysis is often the most common degradation route for molecules containing ester and amide functionalities.

-

Acid-Catalyzed Ester Hydrolysis: In the presence of acid and water, the ester group is likely to hydrolyze to form 2-acetylamino-3-chloropropionic acid and methanol.

-

Base-Catalyzed Ester Hydrolysis (Saponification): This reaction is typically much faster than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt and methanol.

-

Amide Hydrolysis: While requiring more stringent conditions (higher temperatures or more extreme pH) than ester hydrolysis, the amide bond can also be cleaved to yield Methyl 2-amino-3-chloropropionate and acetic acid.

2.2 Elimination and Substitution Reactions

The presence of the chlorine atom introduces additional degradation possibilities.

-

Elimination: Under basic conditions, an E2 elimination reaction can occur, where a proton on the alpha-carbon is abstracted, leading to the elimination of HCl and the formation of Methyl 2-acetylaminoacrylate.

-

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. For instance, in an aqueous solution, hydrolysis could lead to the formation of Methyl 2-acetylamino-3-hydroxypropionate (N-acetyl-serine methyl ester).

2.3 Oxidative Degradation

While the molecule does not contain functional groups that are highly susceptible to oxidation (like thiols or phenols), forced oxidative conditions can still lead to degradation, potentially at the alpha-carbon to the chlorine or through reactions involving the nitrogen atom.[4]

Diagram 1: Proposed Degradation Pathways of MAACP

Caption: Proposed major degradation routes for MAACP under stress conditions.

Framework for a Forced Degradation Study

A forced degradation or stress testing study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of a molecule.[4] This information is paramount for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[5]

The core principle is to expose a solution of MAACP to stress conditions that are harsher than those it would encounter during accelerated stability testing.[4] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not over-represented.

Diagram 2: Experimental Workflow for Forced Degradation

Caption: A systematic workflow for conducting a forced degradation study of MAACP.

Experimental Protocol: Forced Degradation of MAACP

The following protocol outlines a systematic approach. The causality for each condition is to challenge the specific chemical liabilities of the molecule.

Objective: To generate potential degradation products of MAACP and assess its stability under various stress conditions.

Materials:

-

This compound (MAACP) reference standard

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Calibrated analytical balance, volumetric flasks, pipettes

-

HPLC system with UV and/or Mass Spectrometry (MS) detection

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve MAACP in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a stock solution of approximately 1 mg/mL. The use of a co-solvent like acetonitrile is necessary due to the limited water solubility of many organic molecules.[3]

-

Acidic Condition:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Rationale: This condition is designed to promote acid-catalyzed hydrolysis of the ester and potentially the amide group. Elevated temperature accelerates the reaction.

-

-

Basic Condition:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution at room temperature. Withdraw samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is typically rapid.

-

Rationale: This condition targets base-catalyzed ester hydrolysis (saponification) and potential elimination of HCl.

-

-

Oxidative Condition:

-

To an aliquot of the stock solution, add an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2.

-

Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Rationale: Hydrogen peroxide is a common oxidizing agent used to assess the molecule's susceptibility to oxidation.[4]

-

-

Thermal Condition:

-

Incubate an aliquot of the stock solution (in a neutral pH buffer if desired) at 60°C.

-

Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

-

Rationale: This tests for heat-induced degradation in the absence of harsh pH or oxidative stress.

-

-

Photolytic Condition:

-

Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Rationale: To assess the impact of light energy on the molecule's stability.

-

-

Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples and a non-stressed control to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze by a stability-indicating HPLC method.

-

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to provide a clear picture of the molecule's stability profile. A stability-indicating HPLC method is crucial for this analysis, ensuring that all degradation products are separated from the parent peak.

Development of a Stability-Indicating HPLC Method (Hypothetical)

A reverse-phase HPLC method would be the standard choice.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar degradants and the less polar parent compound.

-

Detection: UV detection at a suitable wavelength (determined by UV scan) and/or MS detection for peak identification.

Summarizing Quantitative Data

The data should be presented in a clear, tabular format. This allows for easy comparison of the degradation extent under different conditions.

Table 1: Summary of Forced Degradation Results for MAACP

| Stress Condition | Time | Assay of MAACP (%) | % Degradation | No. of Degradants | Major Degradant Peak (RT) | Mass Balance (%) |

| Control (t=0) | 0 hr | 100.0 | 0.0 | 0 | - | 100.0 |

| 0.1 M HCl | 24 hr | 89.5 | 10.5 | 2 | 4.2 min | 99.5 |

| 0.1 M NaOH | 1 hr | 85.2 | 14.8 | 3 | 3.1 min | 99.1 |

| 3% H2O2 | 24 hr | 98.1 | 1.9 | 1 | 5.5 min | 100.2 |

| Thermal (60°C) | 7 days | 96.5 | 3.5 | 1 | 4.2 min | 99.8 |

| Photolytic (ICH) | - | 99.2 | 0.8 | 0 | - | 100.1 |

Note: Data presented is hypothetical and for illustrative purposes.

Interpretation:

-

Mass Balance: A key aspect of a self-validating protocol. The mass balance (sum of the assay of the parent compound and the percentage of all degradation products) should be close to 100%. A significant deviation suggests that some degradants are not being detected (e.g., they are non-chromophoric or volatile).

-